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Technical Monograph: 2-Chloro-2'-hydroxy-5'-
methoxyacetophenone

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

2-Chloro-2'-hydroxy-5'-methoxyacetophenone is a bifunctional building block characterized by
an electrophilic

-chloro ketone moiety and a nucleophilic ortho-phenolic hydroxyl group. This "push-pull”
reactivity makes it an ideal precursor for intramolecular cyclization reactions, specifically for
generating 6-methoxybenzofuran-3(2H)-one scaffolds. These scaffolds are critical in the
development of antifungal agents (e.g., griseofulvin analogs), anti-inflammatory drugs, and
phytoalexin derivatives.

Chemical Identity & Physiochemical Properties[1][2]
[3]
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Property Data

2-Chloro-1-(2-hydroxy-5-

methoxyphenyl)ethanone

IUPAC Name

CAS Number 75717-53-2

Molecular Formula

Molecular Weight 200.62 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 83-84 °C (Lit.)[1][2]
Soluble in
Solubility

, DMSO, EtOAc; sparingly soluble in water

pKa (Phenol) ~7.5-8.0 (lowered by intramolecular H-bond)

Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring:

e Position 1 (Acyl): The electron-withdrawing carbonyl group activates the ring but is
moderated by the electron-donating substituents.

o Position 2 (Hydroxyl): Forms a strong intramolecular hydrogen bond with the carbonyl
oxygen (

), locking the conformation and reducing the basicity of the carbonyl.

o Position 5 (Methoxy): An electron-donating group (EDG) that increases electron density at
the ortho and para positions relative to itself, facilitating electrophilic aromatic substitution
during synthesis.

Synthetic Pathways[1][4][5]

The synthesis of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone generally proceeds via two
primary routes: direct Friedel-Crafts acylation/chlorination or the Houben-Hoesch reaction.
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Route A: Stepwise Acylation & Chlorination (Standard
Protocol)

This route utilizes 4-methoxyphenol (hydroquinone monomethyl ether) as the starting material.

o Acylation: 4-Methoxyphenol is acetylated (using acetic anhydride) and subjected to a Fries

rearrangement (with

) to yield 2'-hydroxy-5'-methoxyacetophenone.

o -Chlorination: The acetophenone intermediate is chlorinated at the alpha position using
sulfuryl chloride (

) or copper(ll) chloride (
).

Route B: Direct Houben-Hoesch Condensation

A more direct approach involves the reaction of 4-methoxyphenol with chloroacetonitrile in the

presence of boron trichloride (

) and aluminum chloride (
).
Visualization of Synthetic Workflow
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Figure 1: Synthetic pathways converting 4-methoxyphenol to the target

-chloroketone and its downstream cyclization.
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Experimental Protocols
Protocol 1: Synthesis via -Chlorination

Reagents: 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq), Sulfuryl Chloride (

, 1.1 eq), Dichloromethane (DCM).

o Dissolution: Dissolve 10.0 g of 2'-hydroxy-5'-methoxyacetophenone in 100 mL of anhydrous
DCM in a round-bottom flask equipped with a drying tube.

¢ Addition: Cool the solution to 0°C. Add

dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

o Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor
conversion by TLC (Hexane:EtOAc 8:2).

e Quench: Pour the reaction mixture into ice-cold water (200 mL). Extract the organic layer
and wash with saturated

(to remove acid) and brine.

 Purification: Dry over

, concentrate in vacuo, and recrystallize from ethanol to yield white needles.

o Yield Target: 85-90%

o Validation: 1H NMR should show the disappearance of the methyl ketone singlet (~2.6
ppm) and appearance of the

singlet (~4.7 ppm).
Protocol 2: Cyclization to 6-Methoxybenzofuran-3(2H)-

onhe

Context: This is the primary application of the target compound.

o Setup: Dissolve 2-chloro-2'-hydroxy-5'-methoxyacetophenone (5.0 mmol) in ethanol (20 mL).
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e Base Addition: Add anhydrous Sodium Acetate (NaOAc, 10.0 mmol).
e Reflux: Heat to reflux for 1-2 hours. The intramolecular

reaction displaces the chloride.[3]

« |solation: Cool to room temperature. The product often precipitates. If not, concentrate and
add water. Filter the solid.[4][5][6]

Reactivity Profile & Mechanistic Insights
The "Push-Pull" Cyclization Mechanism

The utility of this compound stems from the proximity of the nucleophilic phenoxide (generated
in situ) to the electrophilic

-carbon.

o Deprotonation: A weak base (e.g., acetate or carbonate) removes the phenolic proton. The
acidity of this proton is enhanced by the H-bond to the carbonyl.

» Nucleophilic Attack: The phenoxide oxygen attacks the

-carbon carrying the chlorine atom.[3]

» Ring Closure: Chloride is ejected as a leaving group, forming the 5-membered furanone ring.

[3]
Figure 2: Mechanistic flow of the Williamson-type ether synthesis leading to ring closure.

Spectroscopic Validation (Inferred)
e 1H NMR (

):
o 3.82 (s, 3H,

)
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o 4.75 (s, 2H,

) — Diagnostic Peak

o

6.95 (d, 1H, Ar-H, ortho to OMe)

o

7.10 (dd, 1H, Ar-H)

o

7.25 (d, 1H, Ar-H, ortho to C=0)

o

11.50 (s, 1H, OH, exchangeable)

Applications in Drug Development
Antifungal Pharmacophores

The benzofuran-3-one core derived from this intermediate is structurally homologous to the A-
ring of Griseofulvin, a classic antifungal agent. Researchers utilize this scaffold to synthesize:

e Aurones: Condensation of the benzofuranone with benzaldehydes yields aurones, which
exhibit potent antifungal and antioxidant activities.

o Spiro-heterocycles: Further functionalization at the C2 position can yield spiro-fused
compounds with high affinity for fungal microtubules.

Kinase Inhibitors

Substituted benzofurans are explored as inhibitors of various protein kinases. The 5-methoxy
group (becoming the 6-methoxy in the benzofuran) provides a handle for hydrogen bonding
within the ATP-binding pocket of enzymes.

Safety & Handling

e Lachrymator: Like most

-haloketones (e.g., phenacyl chloride), this compound is a potent lachrymator. It causes
severe eye and respiratory irritation.

e Handling: Always handle in a functioning fume hood. Wear chemical-resistant gloves (Nitrile)
and safety goggles.
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¢ Storage: Store at 2—8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or
degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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